![molecular formula C9H7ClN2O B12433660 N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12433660.png)
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a synthetic organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a chloro-substituted indole ring and a hydroxylamine functional group, making it a valuable molecule for various chemical and biological applications.
Métodos De Preparación
The synthesis of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine typically involves the reaction of 6-chloroindole-3-carbaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include nitroso derivatives, amines, and substituted indoles.
Aplicaciones Científicas De Investigación
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization, similar to the action of colchicine . These activities suggest its potential as a tubulin polymerization inhibitor, making it a promising candidate for further development as an anticancer agent.
Comparación Con Compuestos Similares
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine can be compared with other indole derivatives, such as:
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine: This compound has a similar structure but with a methyl group at the 1-position of the indole ring.
1H-Indole-3-carbaldehyde derivatives: These compounds are essential precursors for generating biologically active structures and have similar chemical properties. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
N-[(6-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-8-6(5-12-13)4-11-9(8)3-7/h1-5,11,13H |
Clave InChI |
ULFNMNTUPFTZBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)NC=C2C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
![(2r)-1,1,1-Trifluoro-2-{4-[(2s)-2-{[(3s)-3-Methylmorpholin-4-Yl]methyl}-4-(Thiophen-2-Ylsulfonyl)piperazin-1-Yl]phenyl}propan-2-Ol](/img/structure/B12433589.png)
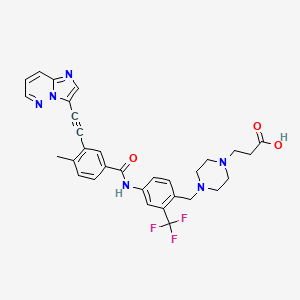
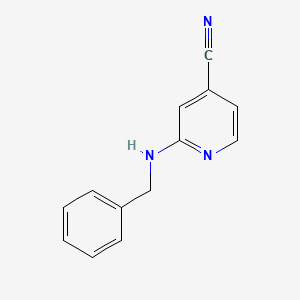

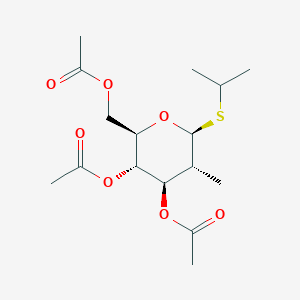
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron](/img/structure/B12433620.png)
![2-[(Tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B12433622.png)
![2-({[(2,4-dichlorophenyl)methoxy]imino}methyl)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12433631.png)
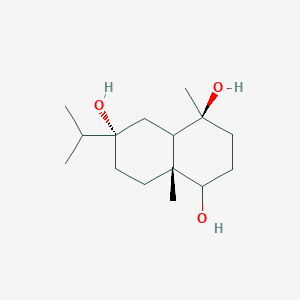

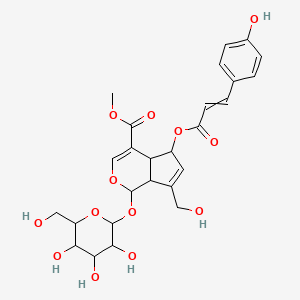
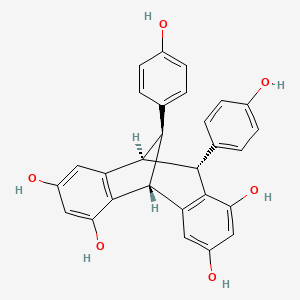
![4-[(1E,3E)-5-[(4Z)-5-Oxo-3-phenyl-1,2-oxazol-4-ylidene]penta-1,3-dien-1-YL]-3-phenyl-2H-1,2-oxazol-5-one](/img/structure/B12433649.png)
